molecular formula C8H9BrO3S B13575649 Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate

Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate

Cat. No.: B13575649
M. Wt: 265.13 g/mol
InChI Key: JFVNVVJGYGNILQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis due to their stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate typically involves the bromination of thiophene followed by esterification and hydroxylation reactions. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromothiophene is then subjected to a Grignard reaction with methyl 2-bromo-2-hydroxypropanoate to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and specificity towards these targets. In materials science, the compound’s electronic properties can be exploited to enhance the performance of organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorothiophen-2-yl)-2-hydroxypropanoate
  • Methyl 3-(4-fluorothiophen-2-yl)-2-hydroxypropanoate
  • Methyl 3-(4-iodothiophen-2-yl)-2-hydroxypropanoate

Uniqueness

Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s reactivity and properties. The combination of the thiophene ring and the hydroxyl group also contributes to its versatility in different applications.

Properties

Molecular Formula

C8H9BrO3S

Molecular Weight

265.13 g/mol

IUPAC Name

methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate

InChI

InChI=1S/C8H9BrO3S/c1-12-8(11)7(10)3-6-2-5(9)4-13-6/h2,4,7,10H,3H2,1H3

InChI Key

JFVNVVJGYGNILQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=CS1)Br)O

Origin of Product

United States

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